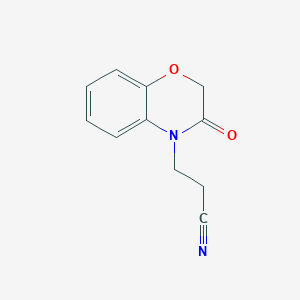

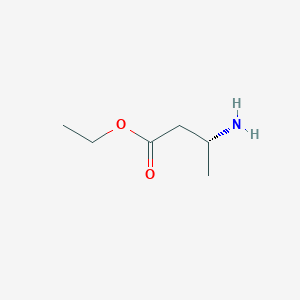

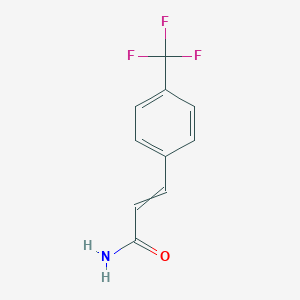

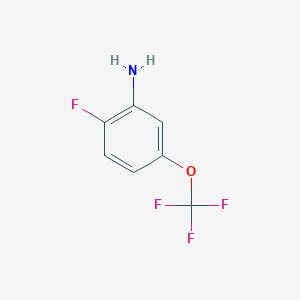

Ethyl (3R)-3-aminobutanoate

説明

This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or enzymes used.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用

Synthesis and Stereochemistry :

- Seebach and Estermann (1987) demonstrated methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives, highlighting the significance of Ethyl (3R)-3-aminobutanoate in stereochemical studies (Seebach & Estermann, 1987).

- Czajgucki, Sowiński, and Andruszkiewicz (2003) described the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoates, showcasing the application of Ethyl (3R)-3-aminobutanoate in the production of edeine analogs (Czajgucki et al., 2003).

Chemo-enzymatic Elaboration :

- Akeboshi, Ohtsuka, Sugai, and Ohta (1998) developed a novel approach to synthesize compounds related to the side chain of furaquinocin D, demonstrating the versatility of Ethyl (3R)-3-aminobutanoate in chemo-enzymatic processes (Akeboshi et al., 1998).

Chemical and Enzymatic Approaches to Synthesis :

- You, Liu, and Zheng (2013) reviewed different synthetic strategies of optically active Ethyl (R)-4-cyano-3-hydroxybutanoate, highlighting the use of Ethyl (3R)-3-aminobutanoate in the production of pharmaceuticals like atorvastatin and l-carnitine (You et al., 2013).

Aromatic and Flavor Contributions in Wine :

- Gammacurta, Tempère, Marchand, Moine, and Revel (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, identifying its role in the fruity aroma modulation (Gammacurta et al., 2018).

Biosynthesis of Esters in Fruits :

- Rowan, Lane, Allen, Fielder, and Hunt (1996) studied the biosynthesis of 2-methylbutanoate esters in apples, providing insights into the formation of key aroma components including Ethyl 2-methylbutanoate (Rowan et al., 1996).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other potential hazards associated with its use or disposal.

将来の方向性

This would involve discussing potential areas for further research, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.

Please note that this is a general approach and the specific details would depend on the compound . For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have any other questions or need further clarification, feel free to ask!

特性

IUPAC Name |

ethyl (3R)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIOOBJZIASBFF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3R)-3-aminobutanoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)